Increased Lipophilicity vs. 2-Methyl Analog Improves Predicted Membrane Permeability
The presence of an ethyl group at the 2-position in 6-Chloro-2-ethylbenzoxazole confers a significantly higher lipophilicity compared to its closest 2-methyl analog. The predicted partition coefficient (LogP) for 6-Chloro-2-ethylbenzoxazole is 2.94, whereas for 6-Chloro-2-methylbenzoxazole it is 2.41 [1]. This quantitative difference is critical for scientific selection.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.94 |
| Comparator Or Baseline | 6-Chloro-2-methylbenzoxazole: 2.41 |
| Quantified Difference | Increase of 0.53 LogP units (~3.4x higher lipophilicity) |
| Conditions | Computed using ChemAxon software based on chemical structure. |
Why This Matters
This 0.53 LogP unit increase translates to an estimated 3.4-fold greater lipophilicity, which is a key driver for improved passive membrane permeability and potential CNS penetration, making the ethyl analog a more suitable candidate for intracellular or neurological target projects.
- [1] ChemAxon. (n.d.). Predicted LogP values for 6-Chloro-2-ethylbenzoxazole (2.94) and 6-Chloro-2-methylbenzoxazole (2.41). Data retrieved via Chemicalize platform. View Source
